[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Overview
Description
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a benzyl group containing chlorine and fluorine atoms, as well as a pyrazole moiety linked to a dimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzyl chloride intermediate: This involves the chlorination of 2-chloro-6-fluorotoluene using a chlorinating agent such as thionyl chloride.
Synthesis of the pyrazole derivative: This step involves the reaction of 2,4-dimethylphenol with a suitable pyrazole precursor in the presence of a base such as potassium carbonate.
Coupling reaction: The final step involves the coupling of the benzyl chloride intermediate with the pyrazole derivative in the presence of a base such as sodium hydride to form the desired piperazine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole and piperazine moieties.
Hydrolysis reactions: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Hydrolysis reactions: Conditions typically involve the use of aqueous acids or bases at elevated temperatures.
Major Products Formed
Substitution reactions: Products include substituted benzyl derivatives with various functional groups.
Oxidation reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
Reduction reactions: Products include reduced derivatives such as alcohols or amines.
Hydrolysis reactions: Products include carboxylic acids and amines.
Scientific Research Applications
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a probe to study biological processes and as a potential lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorobenzoyl)pyrrolidine: This compound shares the benzyl group with chlorine and fluorine atoms but has a pyrrolidine ring instead of a piperazine ring.
3-((2-chloro-6-fluoro-benzylidene)-hydrazono)-1,3-dihydro-indol-2-one: This compound also contains the benzyl group with chlorine and fluorine atoms but has an indole moiety instead of a piperazine ring.
Uniqueness
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2/c1-17-6-7-23(18(2)14-17)32-16-30-9-8-22(27-30)24(31)29-12-10-28(11-13-29)15-19-20(25)4-3-5-21(19)26/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZZVYVHIPIOHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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